N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE
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Overview
Description
N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of thiophene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Thiophene Group: The thiophene group can be introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thiophene-substituted indole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in research to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[(THIOPHEN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: shares similarities with other thiophene-indole derivatives.
This compound: is compared with compounds like 2-(3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL)ACETAMIDE and 3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE.
Uniqueness
- The unique combination of thiophene and indole moieties in this compound provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(thiophene-2-carbonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(21-11-14-5-3-9-25-14)13-22-12-16(15-6-1-2-7-17(15)22)20(24)18-8-4-10-26-18/h1-10,12H,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISLVYWXKNODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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